An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazol-3-amine (CAS No. 119162-52-6)
An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazol-3-amine (CAS No. 119162-52-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3-Bromophenyl)isoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and available data for structurally related analogs, this document will detail its chemical properties, plausible synthetic routes, spectroscopic characterization, potential pharmacological applications, and safety considerations.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a prominent five-membered heterocycle that has garnered considerable attention in pharmaceutical research.[1][2] Its unique electronic and structural features make it a versatile scaffold for the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The presence of the isoxazole nucleus in a molecule can enhance its pharmacological profile and physicochemical properties, making it a valuable building block in the design of new drugs.[2] 5-(3-Bromophenyl)isoxazol-3-amine belongs to the class of 3-amino-5-arylisoxazoles, which are known to possess significant biological potential, including activity as tubulin modulators.[4][5] The bromine substituent on the phenyl ring also provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 5-(3-Bromophenyl)isoxazol-3-amine is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 119162-52-6 | [6] |
| Molecular Formula | C₉H₇BrN₂O | [7] |
| Molecular Weight | 239.07 g/mol | [7] |
| Appearance | Solid (predicted) | [7] |
| Predicted pKa | -3.12 ± 0.10 | [8] |
| Predicted XlogP | 2.9 | [9] |
Structural Diagram:
Caption: Chemical structure of 5-(3-Bromophenyl)isoxazol-3-amine.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would involve the synthesis of 3-(3-bromophenyl)-3-oxopropanenitrile as a key intermediate. This can be achieved through a Claisen condensation of 3-bromoacetophenone with a suitable cyanide source. The resulting β-ketonitrile can then be cyclized with hydroxylamine hydrochloride under controlled pH and temperature to yield the desired 3-aminoisoxazole. The regioselectivity of the cyclization is crucial, as the reaction can potentially yield the 5-aminoisoxazole isomer. Generally, reaction conditions with a pH between 7 and 8 at temperatures at or below 45°C favor the formation of the 3-aminoisoxazole.[10]
Caption: Proposed synthetic workflow for 5-(3-Bromophenyl)isoxazol-3-amine.
Spectroscopic Characterization (Predicted)
The definitive identification of 5-(3-Bromophenyl)isoxazol-3-amine relies on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated.[2][4][12]
¹H NMR Spectroscopy:
-
Aromatic Protons (Bromophenyl Ring): A complex multiplet pattern between δ 7.0 and 8.0 ppm, corresponding to the four protons on the bromophenyl ring.
-
Isoxazole Proton: A singlet for the proton on the isoxazole ring, likely appearing around δ 6.0-6.5 ppm.
-
Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm), including the carbon bearing the bromine atom.
-
Isoxazole Carbons: Signals corresponding to the three carbon atoms of the isoxazole ring. The carbon attached to the amino group (C3) and the carbon attached to the bromophenyl group (C5) will have distinct chemical shifts.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp to medium bands in the region of 3400-3250 cm⁻¹, typical for a primary amine.
-
C=N Stretching: A band around 1650-1580 cm⁻¹ corresponding to the C=N bond of the isoxazole ring.
-
N-O Stretching: A band in the fingerprint region, typically around 1400-1300 cm⁻¹.
-
C-Br Stretching: A band in the lower frequency region of the fingerprint, typically below 700 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 238 and a characteristic M+2 peak of similar intensity at m/z 240, which is indicative of the presence of a single bromine atom.
Potential Pharmacological Applications and Mechanism of Action
The 3-amino-5-arylisoxazole scaffold is a recognized pharmacophore with potential applications in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoxazole derivatives.[2][13][14] For the closely related 3-amino-5-arylisoxazoles, one of the key mechanisms of action is the inhibition of tubulin polymerization.[5] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Structure-activity relationship (SAR) studies have indicated that an unsubstituted 5-amino group is often crucial for potent antiproliferative activity.[4] The nature and substitution pattern of the aryl group at the 5-position also significantly influence the compound's efficacy.
Anti-inflammatory and Immunosuppressive Effects
Isoxazole derivatives have also been investigated for their anti-inflammatory and immunosuppressive properties.[15] The mechanism of action in this context can be multifaceted, potentially involving the modulation of cytokine production, such as inhibiting tumor necrosis factor-alpha (TNF-α), and the induction of apoptosis in immune cells.[1]
Other Potential Applications
The versatility of the isoxazole scaffold has led to its exploration in a wide range of other therapeutic areas, including as antibacterial, antifungal, antiviral, and antidiabetic agents.[3][16]
Caption: Potential signaling pathways and mechanisms of action.
Safety and Handling
For 5-(3-Bromophenyl)isoxazol-3-amine, the following safety information has been reported:
-
GHS Pictogram: GHS06 (Skull and Crossbones)[7]
-
Signal Word: Danger[7]
-
Hazard Statement: H301 (Toxic if swallowed)[7]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[7]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
5-(3-Bromophenyl)isoxazol-3-amine is a valuable building block for medicinal chemistry and drug discovery. Its 3-amino-5-arylisoxazole core is a known pharmacophore with potential applications in oncology and immunology. While specific experimental data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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CAS 119162-52-6 | 5-Amino-3-(3-bromophenyl)isoxazole. Hoffman Fine Chemicals. Available at: [Link]
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